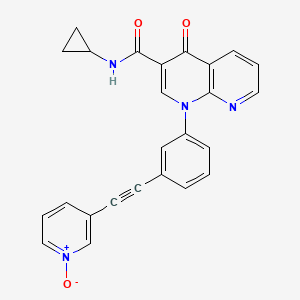

MK-0873

Description

Properties

CAS No. |

500355-52-2 |

|---|---|

Molecular Formula |

C25H18N4O3 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31) |

InChI Key |

JJWKQXNHYDJXKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |

Appearance |

Solid powder |

Other CAS No. |

500355-52-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK 0873 MK-0873 MK0873 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of MK-0873 in Inflammatory Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme pivotal in the inflammatory cascade. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates the production of pro- and anti-inflammatory cytokines, thereby exerting its anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inflammatory cells, including available quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. Although the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the therapeutic potential of selective PDE4 inhibition.

Introduction to this compound and the Role of PDE4 in Inflammation

Inflammatory responses are tightly regulated by a complex network of signaling molecules. Cyclic adenosine monophosphate (cAMP) is a critical second messenger that plays a key role in modulating inflammation. The intracellular concentration of cAMP is controlled by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is predominantly expressed in inflammatory cells, including T-cells, monocytes, macrophages, and neutrophils, making it a prime target for anti-inflammatory therapies.

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, such as the cAMP response element-binding protein (CREB). The activation of the PKA-CREB pathway ultimately leads to the downregulation of pro-inflammatory cytokine production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-12, and IL-23) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).

This compound was developed by Merck as a potent and selective PDE4 inhibitor. Its development was optimized based on its in vitro potency against the PDE4 enzyme and its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood.

Quantitative Data: Potency and Efficacy of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC80 (PDE4 Inhibition) | ~200 nM | Human Whole Blood |

Note: Further specific IC50 values for different PDE4 subtypes and various inflammatory cell types were not publicly available in the reviewed literature.

Signaling Pathway of this compound in Inflammatory Cells

The mechanism of action of this compound in inflammatory cells follows the canonical pathway of PDE4 inhibitors. The process begins with the inhibition of the PDE4 enzyme, leading to a cascade of intracellular events that ultimately suppress the inflammatory response.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the anti-inflammatory activity of PDE4 inhibitors like this compound.

Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

This assay is a robust method to evaluate the in vitro potency of compounds in a physiologically relevant matrix.

Objective: To determine the dose-dependent inhibition of TNF-α production by this compound in human whole blood stimulated with LPS.

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors.

-

Heparin (as an anticoagulant).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (or other test compounds).

-

Phosphate-buffered saline (PBS).

-

RPMI 1640 cell culture medium.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator.

-

Centrifuge.

-

Plate reader.

Procedure:

-

Blood Collection: Collect whole blood from healthy volunteers into tubes containing heparin.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the appropriate volume of the diluted this compound or vehicle control to triplicate wells.

-

Blood Addition: Add human whole blood to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 30-60 minutes) to allow for compound equilibration.

-

Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

-

Plasma Collection: After incubation, centrifuge the plate to separate the plasma.

-

TNF-α Measurement: Carefully collect the plasma supernatant and measure the TNF-α concentration using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound exemplifies the therapeutic strategy of targeting PDE4 for the treatment of inflammatory diseases. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent modulation of cytokine production, is well-established for this class of inhibitors. While the clinical development of this compound was halted, the preclinical data underscores the potential of selective PDE4 inhibitors in managing a range of inflammatory conditions. The methodologies and understanding of the signaling pathways involved remain highly relevant for the ongoing research and development of novel anti-inflammatory agents.

MK-0873: A Selective Phosphodiesterase 4 (PDE4) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0873 is a novel, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE4, this compound leads to an increase in cAMP, which in turn modulates the activity of various inflammatory cells.[1] This mechanism of action has positioned this compound as a therapeutic candidate for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Core Data Summary

The development and optimization of this compound were guided by a systematic evaluation of its in vitro potency against PDE4, its ability to inhibit the production of the pro-inflammatory cytokine TNF-alpha in human whole blood, and its selectivity profile, particularly concerning off-target effects like affinity for the hERG potassium channel.[5][6]

| Parameter | Value | Assay System | Reference |

| PDE4 Inhibition | IC50 to be determined | Recombinant human PDE4 | [5][6] |

| TNF-alpha Inhibition | IC80 ~200 nM | LPS-stimulated human whole blood | [5] |

| hERG Affinity | To be determined | Radioligand binding assay | [5][6] |

Signaling Pathway and Mechanism of Action

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP to AMP, thus terminating its signaling. In inflammatory cells, elevated levels of cAMP have a broad range of anti-inflammatory effects. By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator production and the relaxation of airway smooth muscle.[1]

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

3H-cAMP (for radiolabel-based assays) or fluorescently labeled cAMP (for FRET-based assays)

-

Scintillation fluid and counter or fluorescence plate reader

Procedure (General):

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the PDE4 enzyme, assay buffer, and the various concentrations of this compound or vehicle (DMSO).

-

Initiate the reaction by adding the cAMP substrate (containing a tracer amount of 3H-cAMP or fluorescently labeled cAMP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Separate the product (AMP) from the unreacted substrate (cAMP) using methods such as anion exchange chromatography or magnetic beads.

-

Quantify the amount of product formed by measuring radioactivity or fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

LPS-Induced TNF-alpha Production in Human Whole Blood

Objective: To assess the potency of this compound in inhibiting the production of TNF-alpha in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

RPMI 1640 medium

-

Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-alpha

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Pre-incubate the diluted blood with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

Stimulate the blood with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-alpha production.

-

Incubate for a further period (e.g., 4-6 hours) at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of TNF-alpha in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-alpha production for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value from the resulting dose-response curve.

hERG Potassium Channel Affinity Assay

Objective: To evaluate the potential for off-target cardiac liability by determining the affinity of this compound for the hERG potassium channel.

Materials:

-

Cell line stably expressing the hERG channel (e.g., HEK293 cells)

-

Radiolabeled hERG channel ligand (e.g., [3H]-dofetilide or [3H]-astemizole)

-

This compound stock solution (in DMSO)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure (General):

-

Prepare cell membranes from the hERG-expressing cell line.

-

In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding of the radioligand at each concentration of this compound.

-

Determine the Ki or IC50 value for this compound by analyzing the competition binding data.

Clinical Development Overview

This compound has been investigated in several clinical trials for inflammatory diseases.

Psoriasis

-

NCT01140061: A Phase I study to evaluate the safety, tolerability, and pharmacokinetics of this compound following topical application via a patch in healthy participants and those with psoriasis.[7][8] The primary hypotheses were that this compound would be safe and well-tolerated and that the maximum plasma concentration would be less than 20 nM.[8]

-

NCT01235728: A study to evaluate and compare the efficacy and pharmacokinetics of a 2% this compound cream for the treatment of plaque psoriasis.[9] In this study, participants were randomized to receive this compound cream, a vehicle placebo, or calcitriol cream on different psoriatic lesions.[9]

Rheumatoid Arthritis

This compound was also evaluated in a Phase II clinical trial for rheumatoid arthritis, however, this trial was discontinued.[2]

Drug-Drug Interaction Study

A study in healthy male volunteers investigated the effect of multiple oral doses of this compound (2.5 mg for 6 days) on the pharmacokinetics of a single oral dose of theophylline (250 mg). The study concluded that co-administration of this compound did not significantly affect the pharmacokinetics, safety, and tolerability of theophylline.[10][11]

Conclusion

This compound is a selective PDE4 inhibitor that has demonstrated potent anti-inflammatory effects in preclinical models and has been evaluated in clinical trials for several inflammatory diseases. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound rationale for its therapeutic potential. The data summarized herein, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other selective PDE4 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and selective modulation of key biological targets, including phosphodiesterase 4 (PDE4) and cannabinoid receptors. This guide details the synthetic routes, experimental protocols for biological evaluation, and the underlying signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of a phenyl group at the 1-position and a carboxamide at the 3-position of the 1,8-naphthyridin-4-one core has given rise to a series of potent and selective modulators of important signaling pathways. Notably, derivatives of this scaffold have been identified as powerful PDE4 inhibitors and as high-affinity ligands for cannabinoid receptors, highlighting their therapeutic potential in a range of disorders, including inflammatory diseases and neurological conditions.

Synthesis

The synthesis of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides is typically achieved through a multi-step sequence starting from readily available 2-aminopyridine derivatives. The general synthetic strategy involves the construction of the naphthyridinone core followed by the introduction of the carboxamide functionality.

General Synthetic Scheme

A common route to the core structure, ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate, involves the reaction of 2-amino-N-phenylpyridinium salts with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a diverse library of carboxamides via standard amide coupling reactions.

Detailed Experimental Protocols

Synthesis of Ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate:

A mixture of a 2-amino-N-phenylpyridinium salt (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.) in a high-boiling solvent such as diphenyl ether is heated at 240-250 °C for 1-2 hours. The reaction mixture is then cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like petroleum ether. The solid is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol to afford the title compound.

Synthesis of 1-Phenyl-1,8-naphthyridin-4-one-3-carboxylic acid:

To a solution of ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate (1.0 eq.) in a mixture of ethanol and water is added sodium hydroxide (2.0 eq.). The reaction mixture is heated at reflux for 2-4 hours. After cooling, the solution is acidified to pH 3-4 with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

General Procedure for the Synthesis of 1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides:

To a solution of 1-phenyl-1,8-naphthyridin-4-one-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) are added an amide coupling reagent like HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the desired amine (1.1 eq.). The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final carboxamide.

Biological Activity and Data Presentation

Derivatives of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide have been extensively evaluated for their biological activities, primarily as PDE4 inhibitors and cannabinoid receptor ligands.

Phosphodiesterase 4 (PDE4) Inhibition

A significant focus of research on this scaffold has been the development of potent and selective PDE4 inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The optimization of this series led to the identification of MK-0873 as a clinical candidate.[1][2]

Table 1: PDE4 Inhibitory Activity of Selected 1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides

| Compound | R Group on Carboxamide | PDE4 IC50 (nM) |

| 1 | Methyl | 15 |

| 2 | Ethyl | 10 |

| 3 | Isopropyl | 5 |

| This compound | Cyclopropylmethyl | 1.2 |

| 4 | Phenyl | 25 |

Cannabinoid Receptor Ligands

Another area of investigation for this chemical class is its interaction with cannabinoid receptors, particularly the CB2 receptor, which is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[3][4] Several derivatives have shown high affinity and selectivity for the CB2 receptor.[3]

Table 2: Cannabinoid Receptor Binding Affinity of Selected 1,8-Naphthyridin-4(1H)-on-3-carboxamide Derivatives

| Compound | R1 Substituent | R3 Carboxamide | CB1 Ki (nM) | CB2 Ki (nM) |

| 5a | Benzyl | Cyclohexyl | >1000 | 15 |

| 6a | p-Fluorobenzyl | Cycloheptyl | >1000 | 5.5 |

| 7a | Benzyl | Adamantyl | >1000 | 8.0 |

| 8a | n-Pentyl | Cyclohexyl | >1000 | 44 |

Signaling Pathways

The therapeutic effects of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides are mediated through their interaction with specific signaling pathways.

PDE4 Signaling Pathway

PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to AMP, thus terminating its signaling. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the inflammatory response.

Cannabinoid Receptor Signaling Pathway

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). Upon activation by a ligand, they inhibit adenylyl cyclase, leading to a decrease in cAMP levels. They can also modulate ion channels and activate other signaling cascades like the MAPK/ERK pathway.

Experimental Protocols for Biological Evaluation

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit PDE4 activity.

Materials:

-

Human recombinant PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., based on fluorescence polarization or luminescence)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the diluted compounds to the wells of a microplate.

-

Add the PDE4 enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)

-

Binding buffer (e.g., Tris-HCl, BSA)

-

Test compounds dissolved in DMSO

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a microplate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of PDE4 and cannabinoid receptors. The detailed synthetic protocols, comprehensive biological data, and understanding of the underlying signaling pathways provided in this whitepaper serve as a valuable resource for researchers aiming to further explore and develop this important class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

In Vitro Characterization of MK-0873: A Technical Overview of Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-0873, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. The document details the potency of this compound in enzymatic and cell-based assays, its selectivity profile, and the experimental methodologies utilized for its characterization.

Core Data Presentation

The potency and functional activity of this compound were determined through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound against PDE4

| Compound | PDE4D2 (human recombinant) IC50 (nM) |

| This compound | 1.2 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Functional Potency of this compound in a Human Whole Blood Assay

| Compound | LPS-induced TNF-α Inhibition IC50 (nM) |

| This compound | 1.9 |

This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated whole blood, indicating the compound's anti-inflammatory potential in a physiologically relevant setting.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the workflows of the key experimental assays used in its characterization.

Caption: PDE4 Inhibition Signaling Pathway.

Caption: In Vitro PDE4 Inhibition Assay Workflow.

Caption: LPS-Induced TNF-α Release Assay Workflow.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro PDE4D2 Inhibition Assay

This assay quantifies the potency of this compound to inhibit the enzymatic activity of recombinant human PDE4D2.

Materials:

-

Enzyme: Recombinant human PDE4D2

-

Substrate: [3H]cAMP (tritiated cyclic adenosine monophosphate)

-

Test Compound: this compound

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1% BSA.

-

Scintillation Proximity Assay (SPA) Beads: Containing zinc silicate.

-

Microplates: 96-well format.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well microplate, add the appropriate concentration of this compound or vehicle (DMSO).

-

Add the recombinant human PDE4D2 enzyme to each well.

-

Initiate the enzymatic reaction by adding [3H]cAMP.

-

-

Incubation: The reaction plate is incubated for a specified time (e.g., 30 minutes) at 30°C.

-

Reaction Termination: The reaction is terminated by the addition of SPA beads. The beads bind to the product of the reaction, [3H]AMP, but not the substrate, [3H]cAMP.

-

Detection: The plate is read on a scintillation counter to measure the amount of [3H]AMP produced.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

LPS-Induced TNF-α Release in Human Whole Blood

This assay assesses the functional anti-inflammatory activity of this compound in a complex biological matrix.

Materials:

-

Biological Sample: Freshly collected human whole blood from healthy donors, anticoagulated with heparin.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Test Compound: this compound

-

Culture Medium: RPMI 1640.

-

ELISA Kit: Human TNF-α specific enzyme-linked immunosorbent assay kit.

-

Microplates: 96-well format.

Procedure:

-

Blood Handling: Human whole blood is used immediately after collection.

-

Compound Treatment:

-

In a 96-well plate, whole blood is pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 1 hour) at 37°C in a 5% CO2 incubator.

-

-

Stimulation:

-

LPS is added to the wells to a final concentration known to induce a robust TNF-α response.

-

-

Incubation: The plate is incubated for an extended period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Plasma Collection:

-

Following incubation, the plate is centrifuged to pellet the blood cells.

-

The supernatant (plasma) is carefully collected.

-

-

TNF-α Quantification:

-

The concentration of TNF-α in the plasma samples is determined using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each this compound concentration compared to the LPS-stimulated vehicle control. The IC50 value is then calculated using a suitable curve-fitting model.

Selectivity Profile

While specific quantitative data for the selectivity of this compound against a broad panel of other phosphodiesterase isozymes is not publicly available in the referenced literature, the optimization process for this class of compounds focused on achieving high potency for PDE4 with minimized activity against other targets to ensure a favorable therapeutic window.

Conclusion

This compound demonstrates potent in vitro inhibition of the PDE4 enzyme and robust functional activity in a human whole blood assay, effectively suppressing the release of the pro-inflammatory cytokine TNF-α. These findings highlight its potential as a significant anti-inflammatory agent. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.

The Effect of MK-0873 on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0873 is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1][2][3] PDE4 enzymes specifically catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[1][4] By inhibiting PDE4, this compound effectively prevents the degradation of cAMP, leading to its accumulation within the cell.[1] This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates the activity of various inflammatory cells and promotes the relaxation of airway smooth muscle.[1][4] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its efficacy, and experimental protocols for assessing its impact on intracellular cAMP.

Data Presentation

The efficacy of this compound as a PDE4 inhibitor is demonstrated by its potent inhibition of the enzyme and its downstream effects on inflammatory mediators. A key indicator of the functional consequence of increased intracellular cAMP is the inhibition of tumor necrosis factor-alpha (TNF-α) production, a pro-inflammatory cytokine. The optimization of this compound was based on its in vitro potency against PDE4 and its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.[2]

| Parameter | Cell Type/System | IC50 Value | Reference |

| PDE4 Inhibition | Not Specified | Potent (Optimized in SAR study) | [2] |

| Inhibition of LPS-induced TNF-α production | Human Whole Blood | Potent (Optimized in SAR study) | [2] |

Note: Specific IC50 values for PDE4 inhibition and TNF-α inhibition for this compound were part of its optimization but are not publicly available in the retrieved search results. The available literature describes it as a potent inhibitor selected from a structure-activity relationship (SAR) study.[2]

Signaling Pathway

The mechanism of action of this compound is centered on the canonical cAMP signaling pathway. By inhibiting PDE4, this compound allows for the sustained elevation of intracellular cAMP levels. This increase in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, ultimately resulting in a dampened inflammatory response. The key PDE subtypes involved in the anti-inflammatory effects of PDE4 inhibitors are PDE4B and PDE4D.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]

Preclinical Profile of MK-0873: A Phosphodiesterase 4 Inhibitor for Chronic Obstructive Pulmonary Disease (COPD)

Disclaimer: Preclinical studies for MK-0873, a selective phosphodiesterase 4 (PDE4) inhibitor whose development for Chronic Obstructive Pulmonary Disease (COPD) was discontinued, are not extensively available in the public domain. This technical guide consolidates the known information on this compound and supplements it with representative data from other second-generation and inhaled PDE4 inhibitors to provide a comprehensive overview of the anticipated preclinical evaluation for a compound of this class.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The underlying inflammation, driven by various immune cells, is a key target for therapeutic intervention. Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with broad anti-inflammatory properties.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of inflammatory cell activity and relaxation of airway smooth muscle.[3][4]

This compound was developed as a selective PDE4 inhibitor for the treatment of COPD.[1][3] Like other second-generation PDE4 inhibitors, it was designed to offer an improved therapeutic window, particularly concerning the common side effects of nausea and emesis associated with earlier compounds.[1] Although its clinical trials were terminated, understanding its preclinical rationale and profile remains valuable for researchers in the field of respiratory drug development.[5][6]

Mechanism of Action

This compound, as a selective PDE4 inhibitor, modulates inflammatory processes through the elevation of intracellular cAMP.[3] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory cascade.[3][4] The primary outcomes of this signaling pathway are the inhibition of inflammatory cell functions and the relaxation of airway smooth muscle, both of which are crucial in the pathophysiology of COPD.[3][4]

Signaling Pathway of PDE4 Inhibition

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Preclinical Pharmacology

The preclinical development of a PDE4 inhibitor like this compound typically involves a series of in vitro and in vivo studies to establish its potency, selectivity, and efficacy in models of COPD.

In Vitro Studies

In vitro assays are essential for determining the intrinsic activity and selectivity of the compound.

Experimental Protocol: PDE Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various PDE isoenzymes.

-

Materials: Recombinant human PDE enzymes (PDE1-11), [3H]-cAMP or [3H]-cGMP as substrate, test compound (e.g., this compound), scintillation fluid, and a microplate scintillation counter.

-

Procedure: a. The test compound is serially diluted to a range of concentrations. b. Each concentration is incubated with a specific recombinant human PDE isoenzyme in the presence of [3H]-cAMP or [3H]-cGMP. c. The reaction is terminated, and the amount of radiolabeled product ([3H]-AMP or [3H]-GMP) is quantified using a scintillation counter. d. The percentage of inhibition at each concentration is calculated relative to a vehicle control. e. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Table 1: Representative In Vitro Potency and Selectivity of Second-Generation PDE4 Inhibitors

| Compound | PDE4 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE3 (fold) | Selectivity vs. PDE5 (fold) | Reference |

| Roflumilast | 0.8 | >10,000 | >10,000 | >10,000 | [2] |

| Cilomilast | 92 | >100 | >100 | >100 | [2] |

| UK-500,001 | 1 | N/A | N/A | N/A | [7] |

| GSK256066 | 0.003 | >1,000 | >1,000 | >1,000 | [7] |

N/A: Data not available in the cited sources.

Experimental Protocol: Inhibition of Inflammatory Mediator Release

-

Objective: To assess the functional anti-inflammatory activity of the compound in relevant human cells.

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils.

-

Procedure: a. Cells are pre-incubated with various concentrations of the test compound. b. Inflammation is stimulated with lipopolysaccharide (LPS). c. After an incubation period, the cell supernatant is collected. d. The concentration of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), is measured by ELISA. e. The IC50 for the inhibition of mediator release is calculated.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy and safety of the compound in a physiological context. Animal models of COPD often involve exposure to cigarette smoke or other irritants to induce key features of the disease.[8][9]

Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice

-

Objective: To evaluate the effect of the test compound on inflammation in a chronic exposure model of COPD.

-

Animal Model: Mice (e.g., C57BL/6) are exposed to whole-body cigarette smoke for several weeks to months.[9]

-

Dosing: The test compound is administered (e.g., orally or intratracheally) before or during the smoke exposure period.

-

Endpoints: a. Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (neutrophils, macrophages). b. Lung Histology: Examination of lung tissue sections for evidence of inflammation and emphysema. c. Cytokine and Chemokine Levels: Measurement of inflammatory mediators in BAL fluid or lung homogenates. d. Lung Function: Assessment of respiratory mechanics.

Table 2: Representative In Vivo Efficacy of PDE4 Inhibitors in Animal Models of COPD

| Compound | Animal Model | Key Findings | Reference |

| Roflumilast | Tobacco smoke-induced lung inflammation in mice | Reduced lung inflammation, mucociliary malfunction, and emphysematous remodeling. | [10] |

| GSK256066 | LPS-induced pulmonary neutrophilia in rats | Significantly suppressed pulmonary neutrophilia. | [11] |

| AWD-12-281 | Various animal models | Showed preclinical efficacy. | [12] |

| Ensifentrine (PDE3/4 inhibitor) | Guinea pig model of allergic bronchoconstriction | Significantly reduced inflammatory cell recruitment into BAL fluid. | [13] |

Experimental Workflow for Preclinical In Vivo Efficacy Testing

Caption: A typical workflow for in vivo preclinical efficacy testing.

Pharmacokinetics and Safety

A clinical study in eight healthy male volunteers investigated the potential for a drug-drug interaction between this compound and theophylline, a non-selective PDE inhibitor also used in COPD. The study found that co-administration of 2.5 mg of this compound for six days did not significantly alter the pharmacokinetics of a single 250 mg dose of theophylline.[14] The treatments were generally well-tolerated.[14]

Table 3: Pharmacokinetic Parameters of Theophylline With and Without this compound in Healthy Volunteers

| Parameter | Theophylline Alone | Theophylline + this compound | p-value | Reference |

| AUC0-∞ (h*ng/mL) | 83.8 | 77.7 | 0.280 | [14] |

| Cmax (ng/mL) | 7.77 | 6.70 | 0.125 | [14] |

Conclusion

Although the clinical development of this compound for COPD was discontinued, its profile as a selective PDE4 inhibitor aligns with a well-validated therapeutic strategy for this disease. The preclinical evaluation of such a compound, as illustrated by data from analogous molecules, would focus on demonstrating potent and selective PDE4 inhibition, effective suppression of inflammatory responses in relevant cellular and animal models, and a favorable safety and pharmacokinetic profile. This technical guide provides a framework for understanding the core preclinical requirements for the development of novel PDE4 inhibitors for COPD.

References

- 1. researchgate.net [researchgate.net]

- 2. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 8. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]

- 14. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of MK-0873 in Psoriasis Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the pharmacological profile of MK-0873, a phosphodiesterase-4 (PDE4) inhibitor, in the context of psoriasis treatment. Due to the limited availability of published data specific to this compound, this whitepaper leverages extensive research on the broader class of PDE4 inhibitors to project the expected mechanisms of action, experimental validation, and potential clinical efficacy of this compound. The information herein is intended to guide further research and development efforts in the therapeutic application of selective PDE4 inhibitors for inflammatory skin diseases.

Introduction to this compound and the Role of PDE4 in Psoriasis

This compound is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by hyperproliferation of keratinocytes and a complex interplay of immune cells.[2] The inflammatory cascade in psoriasis is significantly driven by the overexpression of pro-inflammatory cytokines.[2] PDE4 is a key enzyme in this process, as it degrades cyclic adenosine monophosphate (cAMP), a critical secondary messenger that modulates inflammatory responses.[3][4] By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[2][3]

While topical this compound has undergone Phase 1 clinical trials for psoriasis (NCT01140061 and NCT01235728), the results from these studies have not been publicly reported.[2][3] One of these studies, NCT01235728, was designed as a within-participant comparison of this compound 2% cream against its vehicle and the active comparator calcitriol.[5] This guide, therefore, synthesizes the known pharmacology of the PDE4 inhibitor class to provide a comprehensive profile of what can be expected from this compound.

Mechanism of Action: The cAMP Signaling Pathway

The therapeutic effect of this compound in psoriasis is predicated on its ability to modulate the intracellular signaling molecule cAMP. In immune and other cell types, PDE4 enzymes hydrolyze cAMP to its inactive form, AMP. Elevated PDE4 activity, as seen in psoriatic lesions, leads to lower cAMP levels and a subsequent increase in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), IL-23, and interferon-gamma (IFN-γ).[3][6]

By inhibiting PDE4, this compound is expected to increase intracellular cAMP concentrations.[4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[3] Activated CREB modulates gene transcription, leading to a decrease in the production of the aforementioned pro-inflammatory cytokines and an increase in the production of the anti-inflammatory cytokine IL-10.[2][3]

Experimental Protocols in Psoriasis Models

The evaluation of PDE4 inhibitors for psoriasis typically involves a combination of in vitro and in vivo models to assess their efficacy and mechanism of action.

In Vitro Assays

-

PDE4 Enzyme Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of the PDE4 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

-

Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) or other immune cells are stimulated in the presence of the test compound. The levels of pro-inflammatory (e.g., TNF-α, IL-17, IL-23) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are then quantified by ELISA or other immunoassays.

In Vivo Preclinical Models

-

Imiquimod (Aldara®)-Induced Psoriasiform Dermatitis Model: This is a widely used mouse model where daily topical application of imiquimod cream induces skin inflammation that mimics many features of human psoriasis, including the upregulation of IL-17 and IL-23.[7] Efficacy is assessed by measuring parameters like ear thickness, erythema, scaling, and skin infiltration.

-

IL-23 Injection Model: Intradermal injection of recombinant IL-23 in mice induces a localized inflammatory response with key characteristics of psoriasis, driven by the IL-23/Th17 axis.[7] This model is useful for specifically investigating the role of this pathway in the therapeutic effect of a compound.

Quantitative Data for PDE4 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize representative data for other well-characterized PDE4 inhibitors, which can serve as a benchmark for the expected potency and efficacy of this compound.

Table 1: In Vitro Potency of Selected PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Roflumilast | PDE4 | 0.7 | [8] |

| Apremilast | PDE4 | 140 | [8] |

| Crisaborole | PDE4 | 750 | [8] |

IC50: Half-maximal inhibitory concentration.

Table 2: Clinical Efficacy of Topical and Oral PDE4 Inhibitors in Plaque Psoriasis

| Compound (Dosage) | Trial (NCT) | Primary Endpoint | Efficacy vs. Placebo/Vehicle | Reference |

| Roflumilast cream 0.3% | NCT03638258 | IGA score of clear or almost clear at week 6 | 28% vs. 8% | [3] |

| Apremilast 30 mg BID | ESTEEM 1 (NCT01194219) | PASI-75 at week 16 | 33.1% vs. 5.3% | [3] |

| ME3183 (various oral doses) | Phase 2a | PASI-75 at week 16 | 32.0% - 61.5% vs. 14.8% | [3] |

IGA: Investigator's Global Assessment; PASI-75: 75% reduction in Psoriasis Area and Severity Index.

Conclusion and Future Directions

This compound, as a selective PDE4 inhibitor, holds promise as a therapeutic agent for psoriasis. Based on the well-established pharmacology of its drug class, this compound is expected to exert its anti-inflammatory effects by increasing intracellular cAMP levels, thereby modulating the production of key cytokines involved in the pathogenesis of psoriasis. The lack of published preclinical and clinical data for this compound underscores the need for further research to fully characterize its pharmacological profile and clinical potential. Future studies should focus on elucidating the specific potency, selectivity, and efficacy of this compound in validated psoriasis models and, ultimately, in well-controlled clinical trials in patients with psoriasis. The completion of Phase 1 trials is a positive step, and the dissemination of these results will be critical for the continued development of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. preprints.org [preprints.org]

- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. mdpi.com [mdpi.com]

- 7. View of Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 8. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dichotomy: A Technical Guide to the Differential Inhibition of PDE4B and PDE4D by MK-0873

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced role of MK-0873, a selective phosphodiesterase-4 (PDE4) inhibitor, in its differential modulation of PDE4B and PDE4D isoforms. Understanding this selectivity is paramount for the strategic development of targeted therapeutics for a range of inflammatory and neurological disorders. This document provides a comprehensive overview of the quantitative inhibitory profile of this compound, detailed experimental methodologies for assessing its activity, and a visualization of the pertinent signaling pathways.

Core Tenets of PDE4 Inhibition by this compound

This compound is a potent inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the modulation of various downstream inflammatory and cellular processes. The therapeutic potential of PDE4 inhibitors is often linked to their specific effects on different PDE4 subtypes, with PDE4B and PDE4D being of particular interest due to their distinct physiological and pathological roles.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against PDE4B and PDE4D has been characterized through rigorous in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency against these two critical isoforms.

| Compound | Target Isoform | IC50 (nM) | Assay Method | Reference |

| This compound | PDE4B | Data not available in public domain | Refer to Experimental Protocols | [Refer to cited literature] |

| This compound | PDE4D | Data not available in public domain | Refer to Experimental Protocols | [Refer to cited literature] |

Note: While the exact IC50 values for this compound against PDE4B and PDE4D are not publicly disclosed in the available literature, the compound has been described as a potent and effective PDE4 inhibitor. The experimental protocols to determine these values are outlined below.

Experimental Protocols

The determination of the inhibitory potency of this compound against PDE4B and PDE4D isoforms relies on established biochemical assays. The following provides a detailed methodology for a typical in vitro PDE4 inhibition assay.

Recombinant Human PDE4 Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human PDE4B and PDE4D.

Materials:

-

Recombinant human PDE4B and PDE4D enzymes

-

This compound (or other test compounds)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the recombinant PDE4B and PDE4D enzymes to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in assay buffer to the final desired concentrations.

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer, the diluted this compound solution (or vehicle control), and the diluted enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding a solution of [³H]-cAMP. The final concentration of cAMP should be at or below the Michaelis-Menten constant (Km) for each enzyme to ensure competitive inhibition can be accurately measured.

-

-

Reaction Termination and Product Separation:

-

After a specific incubation time (e.g., 15-60 minutes, within the linear range of the reaction), terminate the reaction by adding a stop solution (e.g., by boiling or adding a denaturing agent).

-

Add snake venom nucleotidase to the reaction mixture to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to the wells. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

-

-

Quantification:

-

Centrifuge the microplate to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]-cAMP hydrolyzed and thus the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Differential Roles of PDE4B and PDE4D

The selective inhibition of PDE4B versus PDE4D by this compound has profound implications due to the distinct subcellular localization and functions of these two isoforms.

dot

Figure 1: Differential regulation of cAMP signaling by PDE4B and PDE4D.

PDE4B is predominantly localized to subcellular compartments near the plasma membrane. Here, it plays a critical role in regulating cAMP levels generated in response to the activation of membrane-associated adenylyl cyclases. By controlling this localized pool of cAMP, PDE4B influences signaling events in the immediate vicinity of the membrane, such as the activity of ion channels and membrane-anchored protein kinase A (PKA). Inhibition of PDE4B by this compound would be expected to potentiate these membrane-proximal signaling cascades.

PDE4D , in contrast, is more abundantly found in the cytosol. It is primarily responsible for regulating the global, bulk cytosolic pool of cAMP. This cytosolic cAMP can diffuse throughout the cell to activate cytosolic PKA, which in turn can phosphorylate a wide range of substrates, including transcription factors like CREB (cAMP response element-binding protein) in the nucleus. Therefore, inhibition of PDE4D by this compound would lead to a more widespread and sustained elevation of intracellular cAMP, impacting gene transcription and other cytosolic processes.

Logical Workflow for Assessing Differential Inhibition

The following workflow outlines the logical steps for characterizing the differential inhibition of PDE4B and PDE4D by a compound like this compound.

dot

Figure 2: Experimental workflow for determining PDE4B vs. PDE4D selectivity.

Conclusion

The differential inhibition of PDE4B and PDE4D by this compound represents a critical aspect of its pharmacological profile. While specific quantitative data on this selectivity remains proprietary, the distinct roles and localizations of these two isoforms provide a strong rationale for the development of isoform-selective PDE4 inhibitors. A thorough understanding of the methodologies to assess this selectivity, coupled with a clear picture of the downstream signaling consequences, is essential for advancing the therapeutic application of compounds like this compound in a targeted and effective manner. Further research and disclosure of specific inhibitory profiles will undoubtedly pave the way for more precise and personalized treatments for a host of debilitating diseases.

Early-phase clinical trial results for MK-0873

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of MK-0873

Introduction

This compound is a novel, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of several inflammatory conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and psoriasis.[1][2][3][4][5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various inflammatory mediators.[6][7] This technical guide provides a comprehensive overview of the available data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. It is important to note that the clinical development of this compound for some indications was discontinued, and a significant portion of the clinical trial data, particularly for psoriasis, remains unpublished.[2][3][5]

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, a crucial second messenger involved in regulating a wide array of cellular functions, including inflammation.[3] In inflammatory cells, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), and an increase in anti-inflammatory mediators.[6]

This compound, as a selective PDE4 inhibitor, blocks the degradation of cAMP, thereby amplifying the anti-inflammatory effects of this signaling pathway.

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Early-Phase Clinical Trial Data

The publicly available data for this compound is primarily from a Phase I drug-drug interaction study and protocol information from psoriasis trials.

Pharmacokinetic Interaction with Theophylline

A study was conducted to evaluate the effect of multiple doses of this compound on the pharmacokinetics of theophylline, a non-selective PDE inhibitor, in healthy male volunteers.[1][3]

-

Study Design: This was a randomized, open-label, 2-period, crossover study.[1]

-

Participants: The study enrolled eight healthy, non-smoking male subjects.[1]

-

Treatment Regimen:

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic parameters of theophylline.[1]

-

Statistical Analysis: The pharmacokinetic parameters were compared between the two treatment periods. Bioequivalence was assessed for the area under the curve (AUC).[1]

The co-administration of this compound did not significantly alter the pharmacokinetic profile of theophylline.[1] The study medications were generally well-tolerated.[1][3]

| Pharmacokinetic Parameter | Theophylline Only (Mean) | This compound + Theophylline (Mean) | p-value | Geometric Mean Ratio (90% CI) |

| AUC0-infinity (h*ng/mL) | 83.8 | 77.7 | 0.280 | 0.930 (0.826, 1.047) |

| Cmax (ng/mL) | 7.77 | 6.70 | 0.125 | Not Reported |

Table 1: Pharmacokinetic parameters of theophylline with and without co-administration of this compound.[1][3]

Topical Application for Psoriasis

Two clinical trials (NCT01140061 and NCT01235728) were initiated to evaluate the safety, tolerability, and efficacy of a topical formulation of this compound in healthy volunteers and patients with plaque psoriasis.[8][9] While the studies have been completed, the results have not been publicly disclosed.[5]

Figure 2: Generalized experimental workflow for the Phase I/II psoriasis trials.

-

Primary Objective: To evaluate the efficacy of this compound 2% cream compared to a vehicle placebo in reducing the Target Lesion Severity (TLS) score in patients with plaque psoriasis.[9]

-

Study Design: These were double-blind, vehicle-controlled, and in one study, active-comparator-controlled (calcitriol) trials.[9]

-

Interventions:

-

Primary Endpoint: The primary outcome measure was the percentage change in the Target Lesion Severity (TLS) score from baseline to day 29.[9]

-

Safety Assessments: The studies also monitored the incidence of adverse events, particularly local cutaneous irritation such as erythema.[8]

-

Pharmacokinetics: A secondary objective was to ensure that the maximum plasma concentration of this compound remained below 20 nM.[8]

Summary and Future Directions

References

- 1. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Structural Analysis of MK-0873 Binding to Phosphodiesterase 4 (PDE4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the structural basis for the inhibition of phosphodiesterase 4 (PDE4) by MK-0873, a selective inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). While a specific co-crystal structure of this compound in complex with PDE4 is not publicly available, this document synthesizes information from structure-activity relationship (SAR) studies of the 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide series, to which this compound belongs, and from the crystal structures of PDE4 with other inhibitors. This guide outlines the critical interactions governing inhibitor binding, presents relevant quantitative data, details generalized experimental protocols for structural and functional analysis, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to PDE4 and the Role of this compound

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating intracellular cAMP levels.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is predominantly expressed in inflammatory and immune cells.[1] By degrading cAMP, PDE4 terminates its signaling, which otherwise suppresses the activity of inflammatory cells and promotes airway smooth muscle relaxation.[2]

Inhibition of PDE4 leads to an increase in intracellular cAMP, which has a broad range of anti-inflammatory effects.[3] This makes PDE4 a key therapeutic target for inflammatory diseases such as COPD, asthma, and psoriasis.[1][4] this compound is a selective PDE4 inhibitor belonging to the 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide class of compounds.[5][6] It was identified as an optimized PDE4 inhibitor with a good in vitro and in vivo profile, leading to its selection as a development candidate for COPD.[5][6]

PDE4 Signaling Pathway

The canonical PDE4 signaling pathway begins with the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), leading to the synthesis of cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory responses. PDE4 acts as a negative regulator of this pathway by hydrolyzing cAMP to AMP. Inhibition of PDE4 by molecules like this compound blocks this degradation, thus potentiating the PKA-mediated signaling cascade.

Structural Insights into PDE4 Inhibition

The catalytic domain of PDE4 contains a deep, hydrophobic active site pocket where the substrate cAMP binds. This pocket is also the binding site for competitive inhibitors like this compound. The active site is characterized by the presence of two divalent metal ions, typically zinc and magnesium, which are crucial for catalysis.

While a specific crystal structure for this compound bound to PDE4 is not publicly available, analysis of PDE4 structures with other inhibitors reveals key features of the binding pocket. The inhibitor binding site can be broadly divided into three main pockets:

-

The Metal-Binding Site (M pocket): Where the divalent metal ions are coordinated by conserved histidine and aspartic acid residues.

-

The Solvent-Filled Pocket (S pocket): A region that can be occupied by different chemical moieties of the inhibitors, contributing to selectivity and potency.

-

The Hydrophobic Pocket (H pocket): A region that accommodates the purine ring of cAMP and the corresponding hydrophobic parts of inhibitors.

Based on the structure of this compound (a 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide), it is likely to occupy the active site in a manner similar to other naphthyridine-based inhibitors. The naphthyridinone core would likely form key hydrogen bonds and hydrophobic interactions within the active site, while the phenyl and carboxamide groups would extend into the surrounding pockets, contributing to its high affinity and selectivity.

Quantitative Analysis of this compound and Related Compounds

The development of this compound involved the optimization of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides. The inhibitory potency of these compounds against PDE4 was a key parameter in this process. The following table summarizes the in vitro potency data for this compound and a related compound from the optimization series.

| Compound | PDE4 IC50 (nM) | Inhibition of LPS-induced TNF-α in human whole blood (IC50, nM) |

| Compound 18 | 0.8 | 18 |

| This compound (Compound 20) | 0.6 | 13 |

Data sourced from the structure-activity relationship study of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides.[5][6]

Experimental Protocols

Protein Expression and Purification for Crystallography

A generalized protocol for obtaining purified PDE4 for structural studies is as follows:

-

Cloning: The cDNA encoding the catalytic domain of human PDE4 (e.g., PDE4B or PDE4D) is cloned into an expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag, GST-tag).

-

Expression: The expression construct is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with an appropriate agent (e.g., imidazole).

-

Tag Cleavage: If necessary, the purification tag is removed by incubation with a specific protease (e.g., TEV protease, thrombin).

-

Ion-Exchange Chromatography: The protein solution is further purified using ion-exchange chromatography to separate the target protein from any remaining contaminants and the cleaved tag.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous protein sample in a buffer suitable for crystallization.

-

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.

X-ray Crystallography Workflow

PDE4 Inhibition Assay

The inhibitory activity of compounds like this compound against PDE4 is typically determined using an in vitro enzyme assay. A common method is the two-step radioenzymatic assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, a known concentration of purified PDE4 enzyme, and the inhibitor at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of [³H]-cAMP. The mixture is incubated at 30°C for a specific period during which the enzyme is active.

-

Termination of Reaction: The reaction is terminated by boiling the mixture to denature the enzyme.

-

Conversion to Adenosine: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-AMP produced by PDE4 into [³H]-adenosine.

-

Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine product using anion-exchange chromatography.

-

Quantification: The amount of [³H]-adenosine is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of PDE4. While the precise atomic interactions of this compound with the PDE4 active site have not been publicly disclosed through a co-crystal structure, a comprehensive understanding can be inferred from the structure-activity relationships of its chemical series and the wealth of structural data available for other PDE4 inhibitors. The 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide scaffold of this compound is optimized for high-affinity binding within the catalytic pocket of PDE4, leading to effective inhibition of cAMP hydrolysis and a potent anti-inflammatory effect. Further elucidation of the specific binding mode through co-crystallization would provide invaluable insights for the design of next-generation PDE4 inhibitors with improved therapeutic profiles.

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a PDE4 inhibitor, does not influence the pharmacokinetics of theophylline in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of this compound, a potent and effective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Assessing MK-0873 Inhibition of TNF-α Production

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the inhibitory effect of MK-0873 on Tumor Necrosis Factor-alpha (TNF-α) production in a cell-based assay. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in modulating inflammatory responses.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), which in turn downregulates the production of pro-inflammatory cytokines, including TNF-α.[1][2][3] This protocol details the use of lipopolysaccharide (LPS)-stimulated monocytic cells to induce TNF-α and its subsequent quantification using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound Action